Sorbitan monooleate

Catalog No.
S543599
CAS No.
1338-43-8
M.F
C24H44O6
M. Wt
428.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan monooleate

CAS Number

1338-43-8

Product Name

Sorbitan monooleate

IUPAC Name

[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (E)-octadec-9-enoate

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9+/t20-,21?,23+,24+/m0/s1

InChI Key

MPZLHRXPRGLWEB-HSACVWGTSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Solubility

SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER

Synonyms

sorbitan monooleate, sorbitan oleate, Span 80

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

Description

The exact mass of the compound Sorbitan monooleate is 428.3138 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in most mineral & vegetable oils; insol in acetone; slightly sol in ether; dispersible in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406239. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Emulsification:

  • Sorbitan monooleate acts as an emulsifier, enabling the formation and stabilization of mixtures between immiscible liquids, such as oil and water. This property makes it valuable in preparing emulsions for biological studies, like creating liposomes for drug delivery research [].

Dispersion:

  • It can disperse solid particles in liquid solutions, improving their homogeneity and preventing aggregation. This application is beneficial in dispersing hydrophobic drugs or nanoparticles for in vitro and in vivo experiments [].

Wetting:

  • Sorbitan monooleate enhances the wetting properties of solutions, allowing them to spread and interact more effectively with surfaces. This characteristic is useful in cell culture studies, promoting better cell attachment and growth on culture plates [].

Other Applications:

  • Beyond the functionalities mentioned above, sorbitan monooleate finds applications in protein extraction and purification procedures due to its ability to solubilize membrane proteins.
  • Additionally, researchers utilize it in various immunological assays, such as enzyme-linked immunosorbent assays (ELISA), to improve antigen and antibody interactions [].

Safety and Regulation:

  • Sorbitan monooleate is generally considered safe for research purposes. Regulatory bodies like the European Food Safety Authority (EFSA) have established acceptable daily intake (ADI) values for its consumption [].
Origin

SM is a non-ionic surfactant synthesized from sorbitol, a sugar alcohol derived from starch, and oleic acid, a fatty acid found in plant and animal fats.

Significance

SM's importance lies in its ability to act as an emulsifier, dispersant, and wetting agent []. These properties make it valuable in numerous scientific applications:

  • Food Science: In food, SM helps stabilize emulsions like salad dressings and mayonnaise, prevents fat crystallization in baked goods, and improves the texture and mouthfeel of various products.
  • Pharmacology: SM is used as an excipient in medications, aiding in the dispersion of poorly soluble drugs and improving their bioavailability.
  • Cosmetics: SM functions as an emulsifier in creams, lotions, and ointments, allowing for the stable mixing of oil and water-based ingredients.

Molecular Structure Analysis

SM possesses a unique structure with two distinct functional groups:

  • Sorbitan moiety: This hydrophilic (water-loving) portion is derived from sorbitol and contains multiple hydroxyl groups (-OH) that can form hydrogen bonds with water [].
  • Oleic acid moiety: This hydrophobic (water-hating) tail is a long fatty acid chain responsible for SM's interaction with oils and fats [].

This dual nature allows SM to interact with both water and oil phases, facilitating the formation and stabilization of emulsions.


Chemical Reactions Analysis

Synthesis

SM is commercially produced via the esterification reaction between sorbitol and oleic acid.

Esterification Reaction:

RCOOH (Oleic Acid) + HOCH₂R'CH₂OH (Sorbitol) → RCOOCH₂R'CH₂OH (SM) + H₂O (Water)

Decomposition

Under extreme heat or acidic conditions, SM can hydrolyze back into its original components, sorbitol and oleic acid.

Other Reactions

Physical And Chemical Properties Analysis

  • Appearance: Amber colored oily liquid with a slight odor.
  • Molecular Formula: C24H44O6 [].
  • Molecular Weight: 428.6 g/mol [].
  • Melting Point: Not defined, remains liquid at room temperature.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Dispersible in hot and cold water, miscible with oils and many organic solvents.
  • Stability: Stable under normal storage conditions but can hydrolyze under extreme heat or acidic conditions.

In emulsions, SM acts as an emulsifier by positioning itself at the interface between oil and water phases. The hydrophilic sorbitan moiety interacts with water molecules, while the hydrophobic oleic acid tail interacts with oil molecules. This creates a physical barrier that prevents oil droplets from coalescing, resulting in a stable emulsion.

Similarly, in pharmaceuticals, SM can aid in solubilizing poorly soluble drugs by forming micelles. Micelles are spherical structures formed by SM molecules, with the hydrophobic tails facing inwards and the hydrophilic heads facing outwards. The drug molecules can then be incorporated within the hydrophobic core of the micelle, allowing for better dispersion in water.

  • Skin Irritation: Prolonged or repeated contact with SM may cause mild skin irritation in some individuals.
  • Eye Irritation: Direct contact with SM can irritate the eyes.
  • Ecotoxicity: While data is limited, some studies suggest SM may have mild ecotoxicological effects on aquatic organisms at high concentrations.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

Color/Form

AMBER LIQUID

XLogP3

6

Exact Mass

428.3138

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06XEA2VD56

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1596 of 1598 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Surface-Active Agents

Other CAS

1338-43-8
9015-08-1

Wikipedia

Sorbitan_monooleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

Methods of Manufacturing

WATER-INSOLUBLE NONIONIC SURFACTANTS MADE BY ESTERIFYING WITH DIGESTIBLE FATTY ACIDS VARIOUS PARTIAL ANHYDRIDES OF SORBITOL. /SORBITAN MONOSTEARATE/

General Manufacturing Information

All other Organic blending
All other chemical product and preparation manufacturing
BIOFUEL
Custom compounding of purchased resin
Explosives manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Water treatment
Sorbitan, mono-(9Z)-9-octadecenoate: ACTIVE
HYDROPHILIC CHARACTER /OF SPAN/ IS SUPPLIED BY FREE HYDROXYL & OXYETHYLENE GROUPS...LIPOPHIL PORTION IS FOUND IN THE LONG CHAIN FATTY ACIDS USED. THE SPAN TYPE MATERIALS ARE PARTIAL ESTERS OF COMMON FATTY ACIDS (LAURIC, PALMITIC, STEARIC & OLEIC) & HEXITOL ANHYDRIDES (LEXITANS & HEXIDES) DERIVED FROM SORBITOL. /SPAN/
ADDED IN SMALL QUANTITIES TO MANY FOODS, BEVERAGES, COSMETICS /SORBITAN MONOSTEARATE/

Analytic Laboratory Methods

NUCLEAR MAGNETIC RESONANCE CHEMICAL SHIFT VALUES WERE USED IN DETERMINATION OF HLB VALUES FOR SURFACTANTS: CHOLESTEROL & ITS ESTER, TWEENS, & SPANS.

Dates

Modify: 2023-08-15

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